ethyl 4-isopropylphenylacetate physicochemical properties and cas number
ethyl 4-isopropylphenylacetate physicochemical properties and cas number
An In-Depth Technical Guide to Ethyl 4-Isopropylphenylacetate CAS Number: 14062-21-6 Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-isopropylphenylacetate is an aromatic ester valued for its role as a versatile chemical intermediate and building block in advanced organic synthesis.[1] Its molecular structure, featuring a 4-isopropylphenylacetyl moiety, makes it a key component in the development of molecules with specific functional properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and analysis, key applications, and essential safety protocols. The information herein is intended for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and specialty chemical industries.[1]
Physicochemical and Structural Properties
While comprehensive experimental data for ethyl 4-isopropylphenylacetate is not widely published, its fundamental properties can be defined, and others can be inferred from its structure and related compounds. It is described by chemical suppliers as a colorless to pale yellow clear liquid.[1]
Chemical Structure:
Caption: Chemical structure of Ethyl 4-isopropylphenylacetate.
Data Summary Table:
| Property | Value | Source |
| CAS Number | 14062-21-6 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Purity (Typical) | ≥ 98.0% (by HPLC) | [1] |
| Boiling Point | Data not available (Expected to be >200°C at atm. pressure) | |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Inferred |
| Refractive Index | Data not available |
Synonyms: Ethyl (4-Isopropylphenyl)acetate, 4-Isopropylphenylacetic Acid Ethyl Ester, Ethyl p-Isopropylphenylacetate, Ethyl 4-(1-Methylethyl)benzeneacetate.[1]
Synthesis and Purification: Fischer Esterification
The most direct and common method for preparing ethyl 4-isopropylphenylacetate is the Fischer esterification of its parent carboxylic acid, 4-isopropylphenylacetic acid, with ethanol.
Expertise & Experience: The Rationale Behind Fischer Esterification
This acid-catalyzed equilibrium reaction is a cornerstone of ester synthesis.[3][4] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol (ethanol) then acts as a nucleophile, attacking this activated carbon. The reaction is reversible, meaning the products (ester and water) can react to reform the starting materials.[7] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two primary ways:
-
Using an Excess of a Reactant: Employing a large excess of the less expensive reactant, typically the alcohol (ethanol), drives the reaction forward.[5][7]
-
Removing a Product: Removing water as it is formed prevents the reverse reaction (ester hydrolysis). In a laboratory setting, this is often accomplished by the dehydrating properties of the concentrated sulfuric acid catalyst itself.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Fischer esterification.[6][8]
-
Reagent Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-isopropylphenylacetic acid (e.g., 17.8 g, 0.1 mol) and absolute ethanol (e.g., 92 mL, ~1.6 mol, 16 equivalents).
-
Catalyst Addition: While stirring the mixture in an ice-water bath to dissipate heat, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise.
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 4-6 hours. The refluxing action ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reagents.[6]
-
Cooling and Quenching: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 75 mL). The organic layers contain the desired ester, while the unreacted acid and ethanol will partition between the aqueous and organic phases.
-
Washing (Neutralization & Purification):
-
Combine the organic extracts and wash with 100 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Causality: This step is critical to remove acidic impurities; effervescence (CO₂ evolution) will be observed until all acid is neutralized.
-
Wash the organic layer with 100 mL of water, followed by 100 mL of brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes until the liquid is clear.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether solvent.
-
Purification (Vacuum Distillation): Purify the resulting crude oil by vacuum distillation to obtain the final, high-purity ethyl 4-isopropylphenylacetate. This step removes any non-volatile impurities and any remaining starting materials.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis of ethyl 4-isopropylphenylacetate.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for confirming the identity and purity of volatile and semi-volatile compounds like ethyl 4-isopropylphenylacetate.
Expertise & Experience: The Rationale Behind GC-MS
GC-MS provides a two-dimensional analysis that is highly reliable.
-
Gas Chromatography (GC): The sample is first vaporized and separated based on boiling point and polarity as it passes through a long capillary column. Each compound elutes at a characteristic time, known as its retention time (tᵣ), providing a quantitative measure of purity (as peak area %).
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it is immediately ionized (typically by electron impact) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern or "mass spectrum." This spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to a known standard or a spectral library.[9]
Experimental Protocol: GC-MS Analysis
This protocol is a representative method for analyzing phenylacetate esters.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the synthesized ester (approx. 1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
GC-MS System:
-
GC Column: Use a standard non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS or equivalent, with a 0.25 µm film thickness. This type of column is excellent for separating a wide range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes. Causality: This program starts at a low temperature to separate any volatile impurities and gradually increases to elute the higher-boiling target compound in a reasonable timeframe, ensuring a sharp peak shape.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion (206.28) and all significant fragments.
-
-
Data Analysis:
-
Purity: Determine the relative purity by calculating the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Identity: Confirm the identity by comparing the acquired mass spectrum of the main peak with a reference spectrum. Key expected fragments would include the molecular ion (M⁺) at m/z 206, and fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 161) and the characteristic tropylium ion (m/z 91) from the phenylacetyl moiety.
-
Workflow Diagram: Analytical Characterization
Caption: Workflow for the GC-MS analysis of ethyl 4-isopropylphenylacetate.
Applications in Research and Development
Ethyl 4-isopropylphenylacetate is a valuable intermediate with diverse applications stemming from its specific chemical structure.
-
Pharmaceutical Intermediate: It serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably for certain non-steroidal anti-inflammatory drugs (NSAIDs) where the 4-isopropylphenyl group is a common structural motif.[1]
-
Agrochemical Synthesis: The compound is used in the production of advanced pesticides, herbicides, and plant growth regulators. The lipophilic isopropylphenyl group can confer specific biological activity and aid in transport within target organisms.[1]
-
Fragrance and Flavor: It can be used as a precursor or a modifying agent in the creation of complex aromatic compounds for the perfumery and flavor industries.[1]
-
Organic Synthesis & Research: As a versatile reagent, it is employed in academic and industrial laboratories for constructing more complex organic molecules, including functional polymers and liquid crystals.[1]
Safety, Handling, and Storage
Assumed Hazards:
-
Eye Irritation: Esters are often irritating to the eyes.[13]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation or dryness.
-
Inhalation: May cause respiratory tract irritation.
-
Flammability: As an organic ester, it should be considered combustible.
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[1][7]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
References
-
Ethyl 4-Isopropylphenylacetate CAS NO 14062-21-6. ChemicalCell. [Link]
-
ethyl phenylacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ethyl 4-isopropylphenylacetate — Chemical Substance Information. NextSDS. [Link]
-
The Fischer Esterification. University of Colorado Boulder. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Isopropyl Phenylacetate | C11H14O2 | CID 62553. PubChem. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Gas chromatography-mass spectrophotometer (GC-MS) analysis of ethyl acetate crude extract. ResearchGate. [Link]
-
analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]
-
isopropyl phenyl acetate, 4861-85-2. The Good Scents Company. [Link]
-
ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Gcms.cz. [Link]
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Swedish Food Agency. [Link]
-
Ethyl Acetate. NIST WebBook. [Link]
-
GC-MS Analysis, Antibacterial and Antioxidant Potential of Ethyl Acetate Leaf Extract of Senna singueana (Delile) Grown in Kenya. PMC. [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]
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